molecular formula C19H23NO3S B2407658 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide CAS No. 1798015-28-7

2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide

Cat. No.: B2407658
CAS No.: 1798015-28-7
M. Wt: 345.46
InChI Key: BHJSSKMASSBQIT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a phenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an amine, such as methylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the furan derivative in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxamide: Lacks the phenylsulfanyl group, which may result in different biological activity and chemical reactivity.

    N-[(4-Phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide: Lacks the dimethyl substituents on the furan ring, which can affect its electronic properties and reactivity.

Uniqueness

2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide is unique due to the combination of its structural features, which confer specific electronic, steric, and hydrophobic properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)24-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJSSKMASSBQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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